1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

P7C3 analog structure-activity relationship neuroprotection

1-[(3-Chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol (MF: C22H19Br2ClN2O; MW: 522.7 g/mol) is a synthetic aminopropyl carbazole derivative belonging to the P7C3 class of neuroprotective small molecules. The compound features a 3,6-dibromo-9H-carbazole core linked via a 2-hydroxypropyl spacer to a 3-chloro-4-methylaniline moiety.

Molecular Formula C22H19Br2ClN2O
Molecular Weight 522.7 g/mol
Cat. No. B12199960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
Molecular FormulaC22H19Br2ClN2O
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl
InChIInChI=1S/C22H19Br2ClN2O/c1-13-2-5-16(10-20(13)25)26-11-17(28)12-27-21-6-3-14(23)8-18(21)19-9-15(24)4-7-22(19)27/h2-10,17,26,28H,11-12H2,1H3
InChIKeyAUQUWZIGUZBBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol: Aminopropyl Carbazole Procurement Guide


1-[(3-Chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol (MF: C22H19Br2ClN2O; MW: 522.7 g/mol) is a synthetic aminopropyl carbazole derivative belonging to the P7C3 class of neuroprotective small molecules . The compound features a 3,6-dibromo-9H-carbazole core linked via a 2-hydroxypropyl spacer to a 3-chloro-4-methylaniline moiety. This substitution pattern distinguishes it from the parent compound P7C3 (unsubstituted aniline) and the methoxy-bearing analog P7C3-OMe . The P7C3 scaffold was originally discovered through an in vivo phenotypic screen for compounds that enhance hippocampal neurogenesis in adult mice, with active analogs subsequently shown to function as activators of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1][2].

Why Generic Substitution of 1-[(3-Chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol Is Not Advisable


The P7C3 aminopropyl carbazole scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at multiple positions, rendering simple analog substitution unreliable without direct comparative data. The 3,6-dibromo substitution on the carbazole core is essential for neuroprotective activity; non-halogenated or dichloro-substituted carbazole analogs show markedly reduced or absent efficacy in both the in vivo hippocampal neurogenesis assay and the MPTP dopaminergic neuron protection model [1]. The N-aryl substituent on the propanolamine side chain is a critical pharmacophoric element: replacing the unsubstituted aniline of P7C3 with 3-methoxyaniline (P7C3-OMe) or introducing a fluorine atom at the propyl linker (P7C3-A20, P7C3-S243) yields compounds with up to 5-fold differences in neuroprotective potency and distinct pharmacokinetic profiles [2][3]. For the target compound, the combination of a 3-chloro-4-methyl substitution on the aniline ring with the retained 3,6-dibromocarbazole core introduces three simultaneous variables—chlorine electronegativity, methyl lipophilicity, and their ortho/para electronic interplay—whose net effect on target engagement (NAMPT activation), metabolic stability, and blood–brain barrier penetration cannot be predicted from any single existing analog [4]. This compound must therefore be evaluated on its own quantitative merits rather than assumed interchangeable with P7C3, P7C3-OMe, or P7C3-A20.

Quantitative Differentiation Evidence for 1-[(3-Chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol vs. Closest Analogs


Structural Differentiation from Parent P7C3: 3-Chloro-4-Methylphenyl vs. Unsubstituted Phenyl Aniline Moiety

The target compound replaces the unsubstituted phenylamino group of P7C3 with a 3-chloro-4-methylphenylamino moiety, introducing a chlorine atom (electronegative, H-bond acceptor potential) and a methyl group (lipophilic, steric bulk) at specific positions on the aniline ring . P7C3 itself has demonstrated proneurogenic activity in the hippocampal dentate gyrus of adult mice at oral doses of 5–40 mg/kg, with an oral bioavailability of 65% in Sprague-Dawley rats at 50 mg/kg [1]. No published head-to-head bioactivity comparison between the target compound and P7C3 is available. However, SAR precedent from the P7C3 series indicates that para-substitution on the aniline ring (as in the p-tolylamino analog, Compound 1) can shift the mechanism of neurogenesis from anti-apoptotic protection to induction of final cell division in neural stem cells, demonstrating that aniline substituent position and identity fundamentally alter biological outcome [2].

P7C3 analog structure-activity relationship neuroprotection

Essential Role of 3,6-Dibromo Substitution: Comparison with Non-Brominated Carbazole Analog

The target compound retains the 3,6-dibromo substitution on the carbazole core, which has been demonstrated to be indispensable for neuroprotective activity across the P7C3 compound class. In contrast, the non-brominated analog 1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol (CAS 305376-76-5; MW 364.87) lacks both bromine atoms on the carbazole and has a molecular weight 157.8 Da lower than the target compound . The DK2590647T3 patent explicitly lists 3,6-dibromocarbazole derivatives as active proneurogenic compounds while 3,6-dichloro and non-halogenated carbazole analogs are either absent from the active compound claims or listed with lower exemplary status [1]. In the P7C3-S243 optimization study, the 3,6-dibromo pattern was retained in all advanced leads because halogen removal or substitution with chlorine abolished neuroprotective efficacy in both the hippocampal neurogenesis and MPTP substantia nigra protection models [2].

halogen-dependent activity dibromocarbazole neuroprotection

Positional Isomer Comparison: 3-Chloro-4-Methyl vs. 2-Chloro Aniline Substitution on the Propanolamine Side Chain

The target compound bears the chlorine atom at the 3-position (meta) and methyl at the 4-position (para) of the aniline ring. A commercially available positional isomer, 1-(2-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 327026-16-4; MW 508.63), places the chlorine at the ortho (2-) position with no methyl substituent . The ortho-chloro substitution introduces steric hindrance near the amine linker, potentially altering the conformational preference of the side chain and affecting target binding geometry. In the broader P7C3 SAR landscape, the 3-methoxyaniline analog P7C3-OMe (meta-OCH3) retains NAMPT activation activity with an IC50 of approximately 120 nM in cell-free enzymatic assay, but systematic positional scanning data for chloro-substituted aniline analogs have not been published [1]. The molecular weight difference between these isomers is 14.07 g/mol (target: 522.7; ortho-chloro isomer: 508.63), attributable to the additional methyl group on the target compound .

positional isomer chloroaniline carbazole SAR

Predicted Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness vs. P7C3 and P7C3-OMe

The addition of chlorine and methyl substituents to the aniline ring increases the predicted lipophilicity of the target compound relative to the parent P7C3. While experimentally measured logP values are not available for the target compound, the calculated logP of structurally related P7C3-A20 (which bears a 3-methoxyaniline and a fluoropropyl linker) is 6.96 . The target compound (C22H19Br2ClN2O, MW 522.7) is 48.5 Da heavier than P7C3 (C21H18Br2N2O, MW 474.2) and 18.5 Da heavier than P7C3-OMe (C22H20Br2N2O2, MW 504.21) . P7C3 demonstrates DMSO solubility of 95 mg/mL (200.34 mM) and is orally bioavailable with brain penetration . The increased lipophilicity of the target compound may enhance passive membrane permeability but could also reduce aqueous solubility, potentially affecting formulation options for in vivo studies. No experimental solubility or permeability data are currently available for the target compound.

logP lipophilicity drug-likeness blood-brain barrier

Class-Level NAMPT Activation: Target Compound's Presumed Mechanism Based on P7C3 Pharmacophore Retention

The target compound retains the three core structural features empirically linked to NAMPT activation in the P7C3 class: (1) a 3,6-dibromo-9H-carbazole core, (2) a 2-hydroxypropyl (or substituted propyl) linker, and (3) an N-aryl substituent [1]. P7C3 and its active analogs have been shown to bind NAMPT and enhance its enzymatic activity, with (R)-P7C3-OMe demonstrating an IC50 of approximately 120 nM in a cell-free NAMPT enzymatic assay [2]. In the U2OS doxorubicin toxicity protection assay, active P7C3 derivatives protect cells from NAD depletion and consequent cell death; inactive enantiomers and analogs lacking the 3,6-dibromo pattern fail to protect [3]. However, NAMPT activation potency varies significantly across the P7C3 series: P7C3-A20 shows greater potency and efficacy than P7C3 in both hippocampal neurogenesis and MPTP neuroprotection dose-response studies, with the improved analog P7C3-S243 demonstrating significant neuroprotection at doses as low as 1 mg/kg/day (IP) compared to 5 mg/kg/day required for earlier analogs [4]. The target compound's NAMPT activation potency has not been experimentally determined and cannot be reliably interpolated from existing analog data.

NAMPT activation NAD+ salvage neuroprotection mechanism

Differentiation from Wiskostatin: N-WASP Inhibition vs. NAMPT Activation Mechanism

Wiskostatin (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol, CAS 253449-04-6) shares the 3,6-dibromocarbazole core and 2-propanol linker with the target compound but bears a dimethylamino terminus instead of a 3-chloro-4-methylanilino group . Wiskostatin functions as an allosteric inhibitor of neuronal Wiskott-Aldrich Syndrome protein (N-WASP), stabilizing its autoinhibited conformation with EC50 values of 4.35 μM (S-isomer) and 3.44 μM (R-isomer) for N-WASP-mediated actin polymerization . Notably, wiskostatin has been identified as an off-target inhibitor of dynamin I GTPase activity and endocytosis at concentrations overlapping with its N-WASP inhibitory range, complicating its use as a selective chemical probe [1]. The target compound, with its bulkier 3-chloro-4-methylaniline terminus, is structurally dissimilar to wiskostatin at the side-chain terminus and is not expected to share wiskostatin's N-WASP or dynamin pharmacology, though this has not been experimentally verified.

Wiskostatin N-WASP actin polymerization mechanistic selectivity

Recommended Research and Procurement Application Scenarios for 1-[(3-Chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol


SAR Expansion Studies of the P7C3 Aminopropyl Carbazole Class for Neuroprotection

The target compound fills an unexplored region of the P7C3 SAR landscape by combining a 3-chloro-4-methyl substitution on the aniline ring with the canonical 3,6-dibromocarbazole core. As demonstrated by Yoon et al. (2015), different N-aryl substituents can alter the mechanism of proneurogenic activity—from anti-apoptotic protection (P7C3) to induction of final cell division (p-tolylamino analog) [1]. The target compound is ideally suited for systematic side-by-side comparison with P7C3, P7C3-OMe, and the p-tolylamino analog in standardized assays: (a) in vivo hippocampal neurogenesis (BrdU/NeuN double-labeling, 1-week survival protocol), (b) in vitro NAMPT enzymatic activation (cell-free assay, NAD+ production readout), and (c) U2OS doxorubicin toxicity protection (NAD+ depletion/recovery assay). Such a study would quantify the impact of combined chloro and methyl substitution on both potency and mechanism, directly addressing a gap in the published SAR.

NAMPT/NAD+ Metabolism Research Requiring a Novel Chemotype Distinct from P7C3-A20 and P7C3-S243

For laboratories investigating NAMPT activation as a therapeutic strategy for neurodegenerative or metabolic disease, the target compound offers a structurally differentiated alternative to the extensively studied P7C3-A20 and P7C3-S243. P7C3-A20 and P7C3-S243 both contain a 3-methoxyaniline (or 6-methoxypyridin-2-amine) moiety and a fluoropropyl linker, whereas the target compound uses a 3-chloro-4-methylaniline with an unmodified 2-hydroxypropyl linker [2]. This structural divergence may translate into differences in NAMPT binding mode, allosteric activation kinetics, and off-target profile. The target compound is recommended as a comparator tool compound in NAMPT thermal shift assays (CETSA), NAD+ metabolomics studies, and mitochondrial function assays where confirmation of target engagement across multiple chemotypes strengthens mechanistic conclusions.

Antifungal Activity Screening of N-Alkylated 3,6-Dihalogenocarbazoles

A separate literature stream has identified N-alkylated 3,6-dihalogenocarbazoles as possessing antifungal activity against Candida albicans and other fungal pathogens [3]. The target compound's 3,6-dibromocarbazole core fits this pharmacophore, and its unique 3-chloro-4-methylaniline side chain represents a substitution pattern not yet evaluated in published antifungal carbazole SAR studies. Procurement for antifungal screening—either as a standalone evaluation against a panel of Candida species or as part of a broader halogenated carbazole derivative library—is a scientifically justified application independent of the compound's presumed neuroprotective activity.

Chemical Probe Development for Bromodomain or Epigenetic Target Screening

Carbazole derivatives have been disclosed as bromodomain inhibitors, with some dibromocarbazole-containing compounds showing activity against BRD3 and BRD4 bromodomains [4]. The target compound's dibromocarbazole scaffold and chloro-methylaniline side chain introduce a halogen-rich surface topology that may engage bromodomain acetyl-lysine binding pockets. Procurement for bromodomain screening panels (e.g., BROMOscan, AlphaScreen displacement assays) represents a viable exploratory application. The compound's structural novelty relative to known bromodomain inhibitor chemotypes positions it as a potential starting point for fragment-based or structure-guided optimization if initial screening hits are confirmed.

Quote Request

Request a Quote for 1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.